N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride

CAS No.: 1220028-32-9

Cat. No.: VC2674558

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220028-32-9 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | N-ethyl-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-2-12(6-7-13)10(14)9-4-3-5-11-8-9;/h9,11,13H,2-8H2,1H3;1H |

| Standard InChI Key | BWZQUAYOXIGJKV-UHFFFAOYSA-N |

| SMILES | CCN(CCO)C(=O)C1CCCNC1.Cl |

| Canonical SMILES | CCN(CCO)C(=O)C1CCCNC1.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

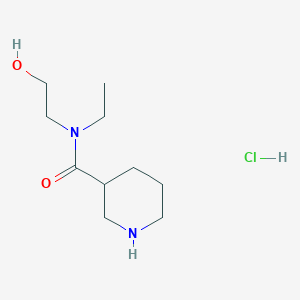

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride features a complex structure consisting of several key functional groups: a piperidine ring, an ethyl group, a hydroxyethyl group, and a carboxamide group. This unique arrangement of atoms contributes to its chemical reactivity and potential biological interactions.

Physical and Chemical Properties

The compound is characterized by specific physicochemical properties that define its behavior in various environments and applications. The table below summarizes the key physical and chemical properties of N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 1220028-32-9 |

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | N-ethyl-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-2-12(6-7-13)10(14)9-4-3-5-11-8-9;/h9,11,13H,2-8H2,1H3;1H |

| Standard InChIKey | BWZQUAYOXIGJKV-UHFFFAOYSA-N |

| SMILES | CCN(CCO)C(=O)C1CCCNC1.Cl |

| Canonical SMILES | CCN(CCO)C(=O)C1CCCNC1.Cl |

| PubChem Compound ID | 53410859 |

The compound's functionality is largely attributed to its amide group, which is a key structural component in many biological molecules, including proteins.

Synthesis and Preparation Methods

Laboratory Preparation Considerations

Laboratory synthesis of this compound requires attention to reaction conditions, purification methods, and quality control measures to ensure high purity and yield. The preparation likely involves:

-

Formation of the piperidine-3-carboxamide backbone

-

Introduction of the N-ethyl and N-(2-hydroxyethyl) substituents

-

Conversion to the hydrochloride salt form for stability

Biological Activity and Mechanisms

Mechanism of Action

The biological activity of N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride is primarily attributed to its structural features that enable interactions with biological targets. The compound's amide group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing its bioavailability and facilitating therapeutic effects.

Additionally, the hydroxyethyl group plays a significant role in increasing solubility, which may improve absorption rates when administered as a drug. The piperidine ring structure is common in many pharmaceutically active compounds, suggesting potential pharmacological relevance.

Structure-Activity Relationships

Understanding the relationship between the compound's structure and its biological activity is crucial for evaluating its potential applications. The specific positioning of functional groups on the piperidine ring (at position 3) differentiates this compound from similar derivatives with substituents at positions 2 or 4, potentially resulting in distinct biological properties and applications.

Research Applications

Medicinal Chemistry

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride has potential applications in various scientific fields, particularly in medicinal chemistry and drug development. As a piperidine derivative, it belongs to a class of compounds with diverse biological activities that have been extensively studied in pharmaceutical research.

Pharmaceutical Development

The compound may serve as:

-

A building block for more complex pharmaceutical compounds

-

An intermediate in the synthesis of drug candidates

-

A potential pharmacologically active compound itself, given the biological relevance of its structural features

Comparative Analysis with Related Compounds

Structural Comparisons

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride shares structural similarities with other piperidine derivatives but differs in specific functional groups and their positions. The table below compares this compound with related structures:

Functional Comparisons

The positional isomers of this compound (with the carboxamide group at different positions on the piperidine ring) may exhibit different biological activities and chemical reactivities. The 3-position of the carboxamide group in N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride likely confers specific properties that distinguish it from the 2- and 4-position isomers.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for determining the purity and identity of this compound, especially in research and quality control contexts.

Future Research Directions

Challenges and Opportunities

Further investigation of this compound faces certain challenges, including:

-

Limited published research specifically focused on this compound

-

Need for comprehensive toxicological evaluation

-

Requirement for optimization of synthesis routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume